1-bromo-4-[(1R)-1-methoxyethyl]benzene
Description
It has the molecular formula C9H11BrO and a molecular weight of 215.1 g/mol. This compound is characterized by a benzene ring substituted with a bromine atom and a methoxyethyl group.
Properties
CAS No. |
1632289-26-9 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-[(1R)-1-methoxyethyl]benzene can be synthesized through a bromination reaction of 4-[(1R)-1-methoxyethyl]benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(1R)-1-methoxyethyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxyethyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-[(1R)-1-methoxyethyl]phenol, 4-[(1R)-1-methoxyethyl]aniline, and other substituted derivatives.
Oxidation: Products include 4-[(1R)-1-methoxyethyl]benzaldehyde and 4-[(1R)-1-methoxyethyl]benzoic acid.
Reduction: Products include 4-[(1R)-1-methoxyethyl]benzene and 4-[(1R)-1-methoxyethyl]benzyl alcohol.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity is largely attributed to the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The following table summarizes the types of reactions that 1-bromo-4-[(1R)-1-methoxyethyl]benzene can participate in:
| Reaction Type | Description | Major Products |
|---|---|---|
| Nucleophilic Substitution | Bromine can be replaced by nucleophiles (e.g., OH⁻, RO⁻) | 4-[(1R)-1-methoxyethyl]phenol, 4-[(1R)-1-methoxyethyl]aniline |
| Oxidation | The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids | 4-[(1R)-1-methoxyethyl]benzaldehyde, 4-[(1R)-1-methoxyethyl]benzoic acid |
| Reduction | The compound can undergo reduction to remove bromine or convert the methoxyethyl group to an alcohol | 4-[(1R)-1-methoxyethyl]benzene, 4-[(1R)-1-methoxyethyl]benzyl alcohol |
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various aryl derivatives and complex molecules. Its unique substituent pattern allows chemists to explore new synthetic pathways and develop novel compounds.
Pharmaceutical Development
In medicinal chemistry, this compound is employed as an intermediate in the synthesis of biologically active molecules. Its structure enables the introduction of functional groups that can enhance pharmacological properties. Research indicates that aryl bromides like this compound are often investigated for their potential therapeutic effects, making them candidates for drug development.
Biological Studies
The compound is also used in biological research to study enzyme-catalyzed reactions and as a probe in biochemical assays. Its ability to interact with various biological targets allows researchers to investigate reaction mechanisms and biological pathways.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for manufacturing agrochemicals, dyes, and other industrial products.
Case Studies and Research Findings
Recent studies have explored the reactivity patterns of this compound with nucleophiles and electrophiles. For instance, research has demonstrated its effectiveness in nucleophilic substitution reactions, leading to the formation of various substituted phenols and amines. These findings highlight its versatility as a synthetic intermediate.
A notable case study involved the synthesis of novel pharmaceuticals using this compound as a precursor. Researchers reported successful modifications of the methoxyethyl group to enhance solubility and bioavailability in drug formulations.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(1R)-1-methoxyethyl]benzene involves its reactivity as an aryl bromide. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups onto the benzene ring. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methoxybenzene: Similar structure but lacks the methoxyethyl group.
1-bromo-4-ethylbenzene: Similar structure but has an ethyl group instead of a methoxyethyl group.
1-bromo-4-[(1R)-1-hydroxyethyl]benzene: Similar structure but has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
1-bromo-4-[(1R)-1-methoxyethyl]benzene is unique due to the presence of both a bromine atom and a methoxyethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s versatility in undergoing various chemical reactions makes it valuable in organic synthesis and industrial applications.
Biological Activity
1-Bromo-4-[(1R)-1-methoxyethyl]benzene, with the molecular formula and a molecular weight of approximately 215.1 g/mol, is an organic compound characterized by a bromine atom and a methoxyethyl substituent on a benzene ring. This compound belongs to the class of aryl bromides, which are recognized for their reactivity in various chemical transformations due to the presence of the bromine atom as a leaving group. The unique structural features of this compound suggest potential biological activities that merit investigation.
Pharmacological Potential
While specific studies on the biological activity of this compound are scarce, compounds in its class (aryl bromides) have been explored for various pharmacological effects. Aryl bromides are often used as intermediates in drug synthesis and can exhibit significant biological activity depending on their substituent patterns. The presence of the methoxyethyl group may influence its interaction with biological targets, making it a candidate for further research in medicinal chemistry.
Mechanistic Studies
The compound's ability to participate in nucleophilic substitution reactions is particularly noteworthy. This reactivity allows for exploration into its kinetics and mechanisms, which can provide insights into how variations in substituents affect its interactions with biological systems. Such studies could lead to discoveries regarding its role as a potential therapeutic agent or its utility in biochemical pathways.
Related Compounds and Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. For instance:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-Bromo-4-methylbenzene | 106-38-7 | C7H7Br | 171.04 g/mol |
| 4-Bromoanisole | 104-92-7 | C7H7BrO | 187.04 g/mol |
| 2-Bromo-4-methoxyphenol | 607-12-3 | C7H7BrO2 | 219.04 g/mol |
These compounds share structural similarities but differ in their substituents, which may lead to varying biological activities. For example, studies have shown that certain aryl bromides possess antimicrobial properties, while others may exhibit anticancer effects or act as enzyme inhibitors .
Antimicrobial Activity
Research has indicated that some aryl bromides can exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus. Although direct studies on this compound are lacking, its structural characteristics suggest that it could be evaluated for similar activities .
Enzyme Inhibition Studies
Another area of interest is the potential for enzyme inhibition. Aryl bromides have been studied for their ability to inhibit enzymes involved in cancer progression, such as estrogenic enzymes. The unique substituent pattern of this compound could potentially enhance or inhibit such activities, warranting further investigation into its biochemical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
